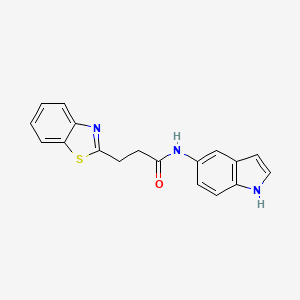![molecular formula C19H26N4O2 B10978266 N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10978266.png)
N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethoxy group attached to a phenyl ring, and a hexahydrocyclohepta[c]pyrazole core. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the hexahydrocyclohepta[c]pyrazole core, followed by the introduction of the dimethylaminoethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions: N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.
Aplicaciones Científicas De Investigación
N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Similar Compounds:
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- N-nitroso compounds with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide
Uniqueness: this compound is unique due to its specific combination of functional groups and its hexahydrocyclohepta[c]pyrazole core. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C19H26N4O2 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-[4-[2-(dimethylamino)ethoxy]phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H26N4O2/c1-23(2)12-13-25-15-10-8-14(9-11-15)20-19(24)18-16-6-4-3-5-7-17(16)21-22-18/h8-11H,3-7,12-13H2,1-2H3,(H,20,24)(H,21,22) |
Clave InChI |
YLJQPKQOPGZDGA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC=C(C=C1)NC(=O)C2=NNC3=C2CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




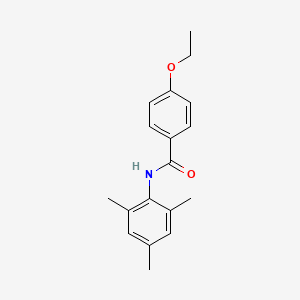
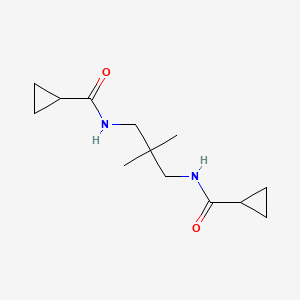
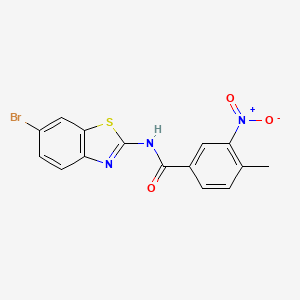
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B10978208.png)
![2-(4-Chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10978216.png)
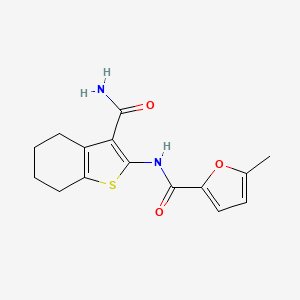
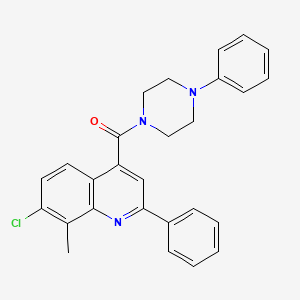
![3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978232.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10978249.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978252.png)
![(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10978260.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide](/img/structure/B10978271.png)
